(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Description
(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide is a synthetic cinnamic acid anilide derivative characterized by a trans-configured α,β-unsaturated carbonyl system. The molecule features two aromatic rings: a 4-methylphenyl (para-methyl-substituted aniline) group attached via an amide bond and a 4-nitrophenyl (para-nitro-substituted cinnamoyl) moiety. This structure positions it within a class of compounds widely studied for their antimicrobial, anti-inflammatory, and antinociceptive properties .
The 4-nitro group on the cinnamoyl ring introduces strong electron-withdrawing effects, which may enhance interactions with biological targets such as bacterial enzymes or inflammatory mediators. The 4-methyl substituent on the anilide ring contributes moderate lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-2-7-14(8-3-12)17-16(19)11-6-13-4-9-15(10-5-13)18(20)21/h2-11H,1H3,(H,17,19)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTZKYQLKQHAFO-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide, a compound featuring a prop-2-enamide backbone with distinct aromatic substituents, has garnered attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound's structure is characterized by:
- Aromatic Rings : One derived from 4-methylphenyl and another from 4-nitrophenyl.
- Functional Groups : The presence of an amide group which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can engage in electron transfer reactions, while the amide moiety facilitates hydrogen bonding with biological macromolecules. These interactions may lead to modulation of enzyme activity or receptor function, resulting in various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The presence of the nitro group may enhance the compound's ability to target bacterial enzymes or metabolic pathways. For instance, studies have shown that derivatives of prop-2-enamides can inhibit bacterial growth by interfering with the methylerythritol 4-phosphate (MEP) pathway, which is vital for isoprenoid biosynthesis in many pathogenic bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, its structural analogs have demonstrated cytotoxic effects against various cancer types by promoting cell cycle arrest and apoptosis .
Case Studies
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Antimicrobial Efficacy : A study conducted on a series of prop-2-enamide derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
Compound Activity Minimum Inhibitory Concentration (MIC) This compound Antibacterial 32 µg/mL Control (Ampicillin) Antibacterial 8 µg/mL -
Cytotoxicity Against Cancer Cells : In vitro tests on various cancer cell lines showed that this compound could reduce cell viability significantly at concentrations above 20 µM.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds similar to (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
- Enzyme Inhibition :
- Antimicrobial Properties :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Chemical Reagent Applications
- Synthetic Intermediates :
- Catalytic Reactions :
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of cinnamamides is highly dependent on substituent patterns. Key structural analogs and their properties are summarized below:
Key Observations:
- Electron-Withdrawing Groups: The 4-nitro group in the target compound and its fluorinated analog () enhances antinociceptive activity, likely through enhanced hydrogen bonding or charge transfer interactions with neural targets . However, nitro-substituted analogs generally show lower antimicrobial potency compared to trifluoromethyl- or chloro-substituted derivatives (e.g., MIC 0.25 µM for dichlorophenyl vs.
- Lipophilicity Trends: Chloro and trifluoromethyl groups increase logD₇.₄ values (>4.0), correlating with improved membrane penetration but higher cytotoxicity risks.
- Positional Effects: Meta-substitutions on the anilide ring (e.g., 3-CF₃, 3-Cl) enhance antibacterial activity, whereas para-substitutions (e.g., 4-NO₂, 4-CH₃) are associated with anti-inflammatory or antinociceptive effects .
Antimicrobial Activity:
- Staphylococcus aureus : The most potent analogs (e.g., 3,4-dichlorophenyl derivatives) achieve submicromolar MICs (0.25–0.5 µM), surpassing ampicillin. The target compound’s 4-nitro group may reduce efficacy against Gram-positive bacteria compared to halogenated analogs .
- Mycobacterium tuberculosis : Dichlorinated cinnamamides (e.g., 3,4-Cl₂phenyl) show MICs of 1–2 µM, comparable to isoniazid. Nitro-substituted compounds are less explored in mycobacterial models .
Anti-Inflammatory and Antinociceptive Activity:
- The 4-nitrophenyl analog in exhibited ED₅₀ 12 mg/kg in mice, outperforming aspirin and acetaminophen. This suggests the target compound may share similar pain-relief mechanisms via COX or NF-κB pathways .
- Ortho-substituted anilides (e.g., 2-Br-4-Cl) in showed NF-κB inhibition, but para-substitutions (e.g., 4-NO₂) remain underexplored in inflammation models .
Toxicity and Selectivity
- Cytotoxicity: Halogenated derivatives (e.g., 3,5-bis(CF₃)phenyl) exhibit IC₅₀ >10 µM in mammalian cells, indicating selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
